molecular formula C6H4ClFO3S B1442040 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride CAS No. 1261674-76-3

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

Cat. No. B1442040
M. Wt: 210.61 g/mol
InChI Key: XLIXUUYLEAKRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1261674-76-3 . It has a molecular weight of 210.61 and is typically in the form of a powder .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is C6H4ClFO3S . Unfortunately, the specific InChI key or linear structure formula is not provided in the search results .


Physical And Chemical Properties Analysis

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is a powder . The specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .

Scientific Research Applications

Synthesis of Sulfonyl Fluorides

  • Scientific Field : Organic Chemistry
  • Application Summary : Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
  • Methods of Application : The article does not provide specific methods of application or experimental procedures .
  • Results or Outcomes : The use of fluorosulfonyl radicals has led to the synthesis of diverse functionalized sulfonyl fluorides .

Development of New Synthetic Methods

  • Scientific Field : Synthetic Chemistry
  • Application Summary : Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
  • Methods of Application : New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
  • Results or Outcomes : The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Fluorosulfonyl Radicals

  • Scientific Field : Organic Chemistry
  • Application Summary : Fluorosulfonyl radicals have been used for the synthesis of diverse functionalized sulfonyl fluorides . This method is considered more efficient and practical compared to the use of gaseous FSO2Cl, which is inconvenient to store and handle and is sensitive to moisture .
  • Methods of Application : The article does not provide specific methods of application or experimental procedures .
  • Results or Outcomes : The use of fluorosulfonyl radicals has led to the synthesis of diverse functionalized sulfonyl fluorides .

One-Pot Synthesis of Sulfonyl Fluorides

  • Scientific Field : Synthetic Chemistry
  • Application Summary : A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
  • Methods of Application : The article does not provide specific methods of application or experimental procedures .
  • Results or Outcomes : A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library .

Fluorosulfonyl Radicals in Organic Chemistry

  • Scientific Field : Organic Chemistry
  • Application Summary : Fluorosulfonyl radicals have been used for the synthesis of diverse functionalized sulfonyl fluorides . This method is considered more efficient and practical compared to the use of gaseous FSO2Cl, which is inconvenient to store and handle and is sensitive to moisture .
  • Methods of Application : The article does not provide specific methods of application or experimental procedures .
  • Results or Outcomes : The use of fluorosulfonyl radicals has led to the synthesis of diverse functionalized sulfonyl fluorides .

One-Pot Synthesis of Sulfonyl Fluorides from Sulfonates or Sulfonic Acids

  • Scientific Field : Synthetic Chemistry
  • Application Summary : A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
  • Methods of Application : The article does not provide specific methods of application or experimental procedures .
  • Results or Outcomes : A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library .

Safety And Hazards

The safety information indicates that 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a signal word of “Danger” and is classified as class 8 . The hazard statements indicate that it causes severe skin burns and eye damage (H314) .

properties

IUPAC Name

4-fluoro-2-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIXUUYLEAKRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Reactant of Route 3
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Reactant of Route 5
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.